

6,8-Dimethylquinoline Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 6,8-Dimethylquinoline hydrochloride |
| CAS No.: | 1255574-45-8 |
| Cat. No.: | B567975 |

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Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.^{[1][2]} Within this vast chemical landscape, substituted quinolines offer a rich field for exploration, where the strategic placement of functional groups can profoundly influence pharmacological properties. This guide focuses on **6,8-dimethylquinoline hydrochloride**, a specific derivative with underexplored potential. While direct and extensive research on this particular salt is limited, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. By synthesizing available data on the parent molecule, 6,8-dimethylquinoline, and the broader class of quinoline derivatives, we aim to provide a foundational understanding and a practical framework for future investigation. This guide delves into the synthesis, physicochemical properties, potential biological activities, and analytical methodologies pertinent to **6,8-dimethylquinoline hydrochloride**, offering insights grounded in established chemical principles and projecting its therapeutic possibilities.

Physicochemical Properties of 6,8-Dimethylquinoline and its Hydrochloride Salt

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for pharmaceutical development. Below is a summary of the available data for 6,8-dimethylquinoline and its hydrochloride salt.

| Property | 6,8-Dimethylquinoline | 6,8-Dimethylquinoline Hydrochloride | Reference(s) |
|-------------------|--|--|--------------|
| Molecular Formula | C ₁₁ H ₁₁ N | C ₁₁ H ₁₂ ClN | [3] |
| Molecular Weight | 157.21 g/mol | 193.68 g/mol | [3] |
| CAS Number | 2436-93-3 | 1255574-45-8 | [3] |
| Appearance | Not explicitly reported; likely a solid or liquid at room temperature. | Not explicitly reported; likely a solid. | |
| Melting Point | 96.28 °C | Not available | [4] |
| Boiling Point | 268.5 °C (at 760 mmHg) | Not available | [4][5] |
| Solubility | Generally more soluble in organic solvents. Low solubility in water. | Expected to have higher aqueous solubility than the free base. | [6] |
| pKa | Not available | Not available | |

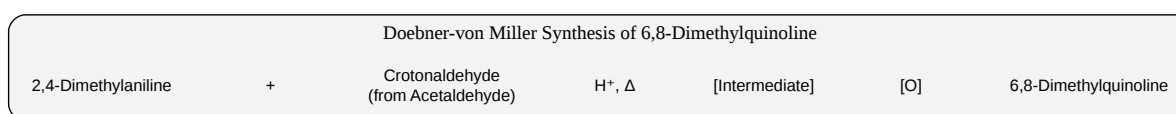
Synthesis of 6,8-Dimethylquinoline Hydrochloride

The synthesis of 6,8-dimethylquinoline can be approached through established methods for quinoline ring formation, most notably the Doebner-von Miller and Skraup reactions. These classic reactions provide a versatile means to construct the quinoline core from readily available starting materials.

Proposed Synthesis of 6,8-Dimethylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β -unsaturated carbonyl compound.[2] For the synthesis of 6,8-dimethylquinoline, 2,4-dimethylaniline would serve as the aniline component. The α,β -unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of acetaldehyde to crotonaldehyde.

Reaction Scheme:



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Caption: Proposed Doebner-von Miller synthesis of 6,8-dimethylquinoline.

Step-by-Step Methodology (Proposed):

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline.
- **Acid Catalyst:** Slowly add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the aniline with cooling.
- **Reagent Addition:** Gradually add acetaldehyde or crotonaldehyde to the reaction mixture. An oxidizing agent, such as arsenic acid or nitrobenzene, may also be included.[5]
- **Heating:** Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

- **Extraction:** Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conversion to 6,8-Dimethylquinoline Hydrochloride

The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Step-by-Step Methodology (Proposed):

- **Dissolution:** Dissolve the purified 6,8-dimethylquinoline in a suitable organic solvent, such as diethyl ether or ethanol.
- **Acidification:** Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the free base.
- **Precipitation:** The hydrochloride salt should precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and dry the product under vacuum.

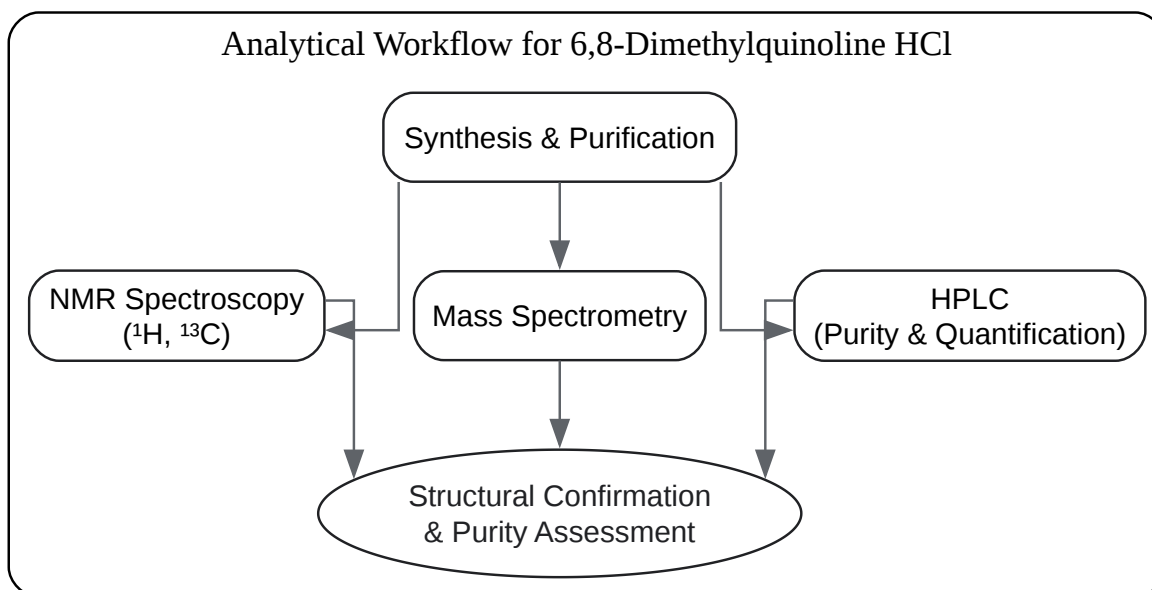
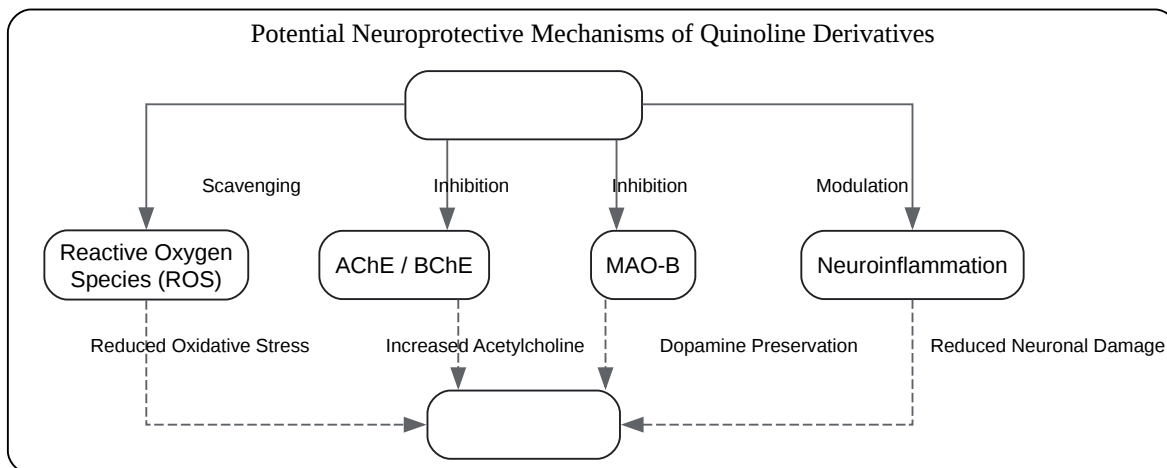
Potential Biological Activities and Mechanisms of Action

While specific biological data for **6,8-dimethylquinoline hydrochloride** is not available in the current literature, the broader class of quinoline derivatives has been extensively studied, revealing a wide range of pharmacological activities.^[1] Based on these studies, we can hypothesize the potential therapeutic applications of **6,8-dimethylquinoline hydrochloride**.

Neuroprotective Potential

Numerous quinoline derivatives have demonstrated promising neuroprotective effects, making them attractive candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.[3][7][8][9] The proposed mechanisms underlying this neuroprotection are often multifaceted and include:

- **Antioxidant Activity:** Quinoline derivatives can act as radical scavengers, mitigating oxidative stress, which is a key pathological factor in neurodegeneration.[10][11]
- **Enzyme Inhibition:** Certain quinolines have been shown to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases.[10][12]
- **Anti-inflammatory Effects:** Neuroinflammation is a critical component of neurodegenerative diseases. Quinoline derivatives may exert neuroprotective effects by modulating inflammatory pathways.[13]



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